1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by its pyrimidine ring structure, which contains two nitrogen atoms. Specifically, it features a methyl group at the 2-position of the pyrimidine ring and an ethanamine group at the 1-position. The dihydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications. Its molecular formula is C7H12Cl2N3, and it has a molecular weight of approximately 210.1042 g/mol .
The synthesis of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride generally involves several key steps:
This compound has several potential applications:
Studies on the interactions of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride with biological targets are crucial for understanding its mechanism of action. Preliminary findings suggest that it may effectively bind to specific receptors or enzymes, leading to modulation of their activities. Further research is necessary to elucidate these interactions fully and their implications for therapeutic use .
Several compounds share structural similarities with 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| (S)-1-(2-Methylpyrimidin-5-YL)ethan-1-amine hydrochloride | Chiral variant | Selective interaction due to chirality |
| (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine | Methyl substitution at 4-position | Different position affects reactivity |
| 1-(5-methylpyrimidin-2-yl)ethan-1-amine dihydrochloride | Methyl substitution at 5-position | Variation in biological activity |
| (S)-1-(2-Methylpyridin-5-YL)ethan-1-amine hydrochloride | Pyridine instead of pyrimidine | Different nitrogen arrangement impacts properties |
The uniqueness of 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride lies in its specific methyl substitution pattern on the pyrimidine ring and its chiral nature, which may influence its biological activity and reactivity compared to similar compounds. This makes it particularly valuable in asymmetric synthesis and targeted drug design .
1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride (C₇H₁₃Cl₂N₃) features a pyrimidine ring substituted at the 5-position with an ethylamine group and at the 2-position with a methyl group. The dihydrochloride salt form indicates protonation at two nitrogen sites, likely the primary amine (-NH₂) and one of the pyrimidine ring nitrogens [4]. While direct crystallographic data for this specific compound remains limited in the provided sources, analogous pyrimidine derivatives, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, offer insights into structural trends [3].
In related pyrimidine salts, chloride ions engage in hydrogen bonds with protonated amines. For example, in α-D2PV hydrochloride, chloride anions mediate intermolecular interactions via N–H⋯Cl and O–H⋯Cl bonds [1]. By analogy, the dihydrochloride salt of 1-(2-methylpyrimidin-5-yl)ethan-1-amine likely forms a three-dimensional network through N–H⋯Cl hydrogen bonds, stabilizing the crystal lattice.
Pyrimidine derivatives exhibit tautomerism due to the mobility of protons on ring nitrogen atoms. For 1-(2-methylpyrimidin-5-yl)ethan-1-amine, two primary tautomers are conceivable (Fig. 1):
$$
\text{Tautomer A: } \text{N1-protonated} \quad \longleftrightarrow \quad \text{Tautomer B: } \text{N3-protonated}
$$
The methyl group at C2 electronically deactivates the pyrimidine ring, favoring Tautomer A by destabilizing the N3-protonated form through inductive effects [3]. Experimental studies on analogous compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveal that substituents at C2 and C5 significantly modulate tautomeric preferences [3].
While direct data for this compound is unavailable, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related amines reveal distinct signals for N–H stretches (3200–3500 cm⁻¹) and deshielded pyrimidine protons (δ 8.5–9.5 ppm in ¹H NMR) [1]. These features could help identify the dominant tautomer in solution.
The dihydrochloride salt arises from dual protonation:
| Compound | Protonation Sites | Hydrogen Bonding |
|---|---|---|
| 1-(2-Methylpyrimidin-5-yl)ethan-1-amine dihydrochloride | -NH₃⁺, pyrimidinium | N–H⋯Cl, N–H⋯N [4] |
| α-D2PV hydrochloride | -NH₃⁺ | N–H⋯Cl, O–H⋯Cl [1] |